(2-Methyl-4-nitrophenyl)hydrazine

Description

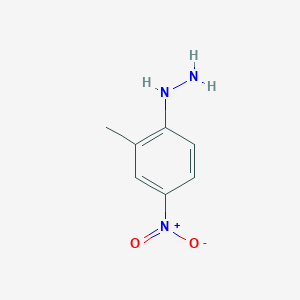

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPRXPTVXLOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405101 | |

| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77484-08-3 | |

| Record name | (2-methyl-4-nitro-phenyl)-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-4-nitrophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Nitrophenyl Hydrazine

Fundamental Reaction Pathways of Hydrazine (B178648) Moieties

The reactivity of (2-Methyl-4-nitrophenyl)hydrazine is largely dictated by the hydrazine moiety (-NHNH2), a functional group with distinct nucleophilic properties. The presence of substituents on the aromatic ring, in this case, a methyl and a nitro group, further modulates its chemical behavior.

Nucleophilic Characteristics of the Hydrazine Group

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This makes hydrazines, including this compound, effective nucleophiles. The terminal nitrogen (β-nitrogen) of the hydrazine moiety is typically the more nucleophilic and reactive center. This is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons enhances the nucleophilicity of the reacting atom. However, studies on the kinetics of reactions involving various hydrazines have shown that the alpha-effect is not universally observed and can be system-dependent. researchgate.net In reactions with electrophiles, the terminal nitrogen of the hydrazine attacks the electron-deficient center. researchgate.netccsenet.org

The nucleophilicity of hydrazines allows them to participate in a variety of reactions, most notably condensation reactions with carbonyl compounds and nucleophilic substitution reactions. researchgate.netccsenet.orgwikipedia.org For instance, hydrazines react with aldehydes and ketones to form hydrazones, a reaction that proceeds via nucleophilic addition to the carbonyl carbon followed by elimination of a water molecule. chemguide.co.uklibretexts.org

Role of the Nitro and Methyl Substituents in Reactivity

The electronic properties of the substituents on the phenyl ring significantly influence the nucleophilicity of the hydrazine group in this compound.

The nitro group (-NO2) is a strong electron-withdrawing group. rsc.org Its presence at the para-position (position 4) relative to the hydrazine moiety decreases the electron density on the phenyl ring and, by extension, on the hydrazine nitrogens through resonance and inductive effects. This deactivation makes the hydrazine less nucleophilic compared to unsubstituted phenylhydrazine (B124118). nih.gov The reduced nucleophilicity can affect the kinetics of its reactions, for example, by slowing down the rate of hydrazone formation. beilstein-journals.org

Conversely, the methyl group (-CH3) at the ortho-position (position 2) is an electron-donating group. libretexts.org It tends to increase the electron density on the aromatic ring through an inductive effect, which would generally enhance the nucleophilicity of the hydrazine. However, its ortho-position can also introduce steric hindrance, potentially impeding the approach of the nucleophile to a sterically hindered electrophile.

Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and is widely used for the derivatization and characterization of aldehydes and ketones. wikipedia.orgchemguide.co.uk

Condensation Reactions with Aldehydes and Ketones

This compound reacts with aldehydes and ketones to form the corresponding (2-Methyl-4-nitrophenyl)hydrazones. libretexts.orgresearchgate.netdiscoveryjournals.orgrsc.org The reaction is typically carried out in an acidic medium, which catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk

The general mechanism involves a nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the hydrazone, which contains a carbon-nitrogen double bond (C=N). libretexts.org

A well-known application of this type of reaction is the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) as a qualitative test for aldehydes and ketones, which produces a characteristic colored precipitate. chemguide.co.uklibretexts.org this compound undergoes analogous reactions. For instance, its reaction with various benzaldehydes has been reported to proceed efficiently. discoveryjournals.org

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Hydrazone Product |

| Benzaldehyde | (E)-1-benzylidene-2-(2-methyl-4-nitrophenyl)hydrazine |

| 2,4-Dichlorobenzaldehyde | (E)-1-(2,4-dichlorobenzylidene)-2-(2-methyl-4-nitrophenyl)hydrazine |

| 3,5-Dichlorobenzaldehyde | (E)-1-(3,5-dichlorobenzylidene)-2-(2-methyl-4-nitrophenyl)hydrazine |

This table is illustrative and based on the general reactivity of substituted phenylhydrazines with aldehydes. discoveryjournals.org

Influence of Substituents on Hydrazone Formation Kinetics and Thermodynamics

The kinetics and thermodynamics of hydrazone formation are influenced by the electronic and steric nature of the substituents on both the phenylhydrazine and the carbonyl compound.

Electronic Effects: Electron-withdrawing groups on the phenylhydrazine, such as the nitro group in this compound, decrease the nucleophilicity of the hydrazine. beilstein-journals.org This generally leads to a slower rate of reaction. Conversely, electron-donating groups on the aldehyde or ketone reactant would decrease the electrophilicity of the carbonyl carbon, also slowing the reaction. The stability of the resulting hydrazone can also be affected. For instance, the presence of an electron-withdrawing nitro group can influence the properties of the hydrazone, such as its acidity. beilstein-journals.org

Steric Effects: Steric hindrance from bulky substituents on either the hydrazine or the carbonyl compound can impede the approach of the reactants, thereby slowing down the rate of hydrazone formation. The methyl group at the ortho position in this compound can exert such a steric effect.

Cyclization Reactions Leading to Heterocyclic Systems

This compound and its derived hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular cyclization reactions, often leading to the formation of stable aromatic and non-aromatic ring systems.

One of the most notable applications of phenylhydrazines in heterocyclic synthesis is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed rearrangement of an arylhydrazone to form an indole. While specific examples for this compound in this context require targeted investigation, the general mechanism suggests its potential as a precursor for the synthesis of substituted indoles.

Furthermore, hydrazones derived from this compound can be utilized in the synthesis of other heterocyclic systems. For example, the reaction of hydrazones with appropriate reagents can lead to the formation of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. researchgate.netnih.gov The specific reaction pathway and the resulting heterocyclic system depend on the structure of the hydrazone and the reaction conditions employed. For instance, the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate (B1144303) is a known method for synthesizing pyrazolines. researchgate.net Similarly, substituted hydrazines can be used to generate a variety of pyrazole (B372694) derivatives. nih.gov The reactivity of the nitro-substituted ring can also be exploited in reductive cyclization reactions to form complex fused heterocyclic systems. nih.govacs.org

Pyrazole Ring Formation

The synthesis of pyrazoles is a classic transformation involving hydrazines. The most common and direct method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

The reaction between this compound and a 1,3-dicarbonyl compound, such as a β-diketone, proceeds through a cyclocondensation mechanism. nih.gov The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by a dehydration step to yield the stable aromatic pyrazole ring. nih.govresearchgate.net

The regioselectivity of the reaction with unsymmetrical 1,3-diketones is a key consideration. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The electronic and steric effects of the substituents on both the hydrazine and the diketone influence which regioisomer is formed preferentially. mdpi.commdpi.com For this compound, the nucleophilicity of the terminal nitrogen (NH2) is modulated by the electronic effects of the substituted phenyl ring. Generally, the reaction of arylhydrazines with 1,3-diketones can lead to a mixture of regioisomers. mdpi.commdpi.com

Table 1: General Reaction for Pyrazole Synthesis

| Reactants | Conditions | Product |

| This compound | Acidic or basic catalysis, often in a refluxing solvent like ethanol (B145695) or acetic acid. | 1-(2-Methyl-4-nitrophenyl)-3,5-disubstituted-1H-pyrazole |

| 1,3-Diketone |

Detailed research findings: The cyclocondensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones has been shown to produce pyrazoles with good yields and high regioselectivity, particularly in an acidic medium. nih.govmdpi.com While not specifying the exact this compound, these studies demonstrate that the reaction conditions can be tuned to control the outcome. For instance, conducting the reaction in N,N-dimethylacetamide with an acid catalyst can accelerate the dehydration step and improve yields at ambient temperatures. nih.govmdpi.com The reaction of hydrazines with α,β-unsaturated ketones (chalcones) also provides a route to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized. nih.govmdpi.com

Triazole and Oxadiazole Synthesis

This compound serves as a key building block for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings, which are five-membered heterocycles containing three nitrogen atoms or one oxygen and two nitrogen atoms, respectively. mdpi.comjchemrev.com

Triazole Synthesis: The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines or their derivatives like hydrazides. nih.govchemistryjournal.net A common pathway involves the reaction of this compound with compounds containing a carbon-nitrogen triple bond (nitriles) or other reactive functional groups. organic-chemistry.org For example, reacting an arylhydrazine with formamide (B127407) under microwave irradiation is a simple method for preparing 1,2,4-triazoles. organic-chemistry.org Another approach involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are then cyclized. scispace.com

Oxadiazole Synthesis: The most prevalent route to 2,5-disubstituted 1,3,4-oxadiazoles starts from an acid hydrazide, which can be prepared from the corresponding hydrazine. nih.gov The acid hydrazide is then reacted with a carboxylic acid, acid chloride, or orthoester, followed by cyclodehydration. nih.gov Dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are commonly employed. nih.gov

A well-established method involves the oxidative cyclization of acylhydrazones, which are formed by the condensation of acid hydrazides with aldehydes. jchemrev.com For instance, a study describes the synthesis of 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives, highlighting the incorporation of a substituted nitrophenyl moiety into the final oxadiazole structure. mdpi.com The synthesis involved reacting a hydrazide with a carboxylic acid derivative using phosphorus oxychloride under microwave irradiation, which resulted in a rapid, solvent-free reaction. mdpi.com

Table 2: General Reactions for Triazole and Oxadiazole Synthesis

| Heterocycle | General Method | Intermediate |

| 1,2,4-Triazole | Reaction of the corresponding hydrazide with an isothiocyanate, followed by cyclization. | N-Aryl-N'-acyl-thiosemicarbazide |

| 1,3,4-Oxadiazole | Reaction of the corresponding hydrazide with an aldehyde, followed by oxidative cyclization. | Acylhydrazone |

Quinazoline (B50416) and Thiazole (B1198619) Derivatives

Quinazoline Synthesis: Quinazolines and their quinazolinone derivatives are bicyclic heterocycles that can be synthesized using this compound or its derivatives. Hydrazines can act as the nitrogen source for the formation of the pyrimidine (B1678525) ring portion of the quinazoline scaffold. rsc.org One synthetic strategy involves the reaction of a hydrazine with a suitably substituted anthranilic acid derivative or an o-aminobenzonitrile. researchgate.net

For example, 4-hydrazinoquinazolines are valuable intermediates that can be prepared and subsequently reacted with various electrophiles to build more complex structures. nih.gov Although direct synthesis from this compound is less commonly detailed, the general reactivity patterns of hydrazines suggest its utility in such transformations. rsc.orgopenmedicinalchemistryjournal.com The reaction of hydrazides with 2,3- or 2,4-dihydroxybenzaldehyde (B120756) has been shown to lead to the formation of quinazolin-4(3H)-ones under various conditions, including mechanosynthesis. rsc.org

Thiazole Synthesis: The synthesis of thiazole derivatives from hydrazines typically proceeds indirectly. The Hantzsch thiazole synthesis, the most common method, involves the reaction of an α-haloketone with a thioamide. To involve a hydrazine, it must first be converted into a suitable precursor, such as a thiosemicarbazide.

This compound can be reacted with an isothiocyanate to form the corresponding 4-aryl-thiosemicarbazide. This intermediate can then undergo cyclization with an α-haloketone or a related compound to form a 2-hydrazinylthiazole (B183971) derivative. This approach allows for the incorporation of the (2-methyl-4-nitrophenyl) moiety into the thiazole ring system.

Table 3: Synthetic Pathways to Quinazoline and Thiazole Derivatives

| Target Derivative | Precursor from this compound | Key Reaction |

| Quinazoline | This compound | Condensation with o-amino benzaldehyde/ketone/nitrile derivatives. |

| Thiazole | 4-(2-Methyl-4-nitrophenyl)thiosemicarbazide | Hantzsch-type cyclization with an α-halocarbonyl compound. |

Other Significant Organic Transformations Involving this compound

Beyond the formation of five- and six-membered heterocyclic rings, this compound is a valuable reagent in other organic transformations, most notably the formation of hydrazones.

Hydrazone Formation: The reaction of this compound with aldehydes and ketones is a straightforward and efficient condensation reaction that yields (2-methyl-4-nitrophenyl)hydrazones. This reaction is analogous to the well-known Brady's test, which uses 2,4-dinitrophenylhydrazine to detect carbonyl functionalities. acs.org The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by elimination of a water molecule.

These hydrazones are often stable, crystalline solids with sharp melting points, making them useful for the characterization and identification of aldehydes and ketones. More importantly, they are versatile intermediates in their own right. The C=N double bond and the remaining N-H group in the hydrazone can participate in further reactions. As discussed previously, hydrazones are key intermediates in the synthesis of heterocycles like oxadiazoles (B1248032) and pyrazoles. jchemrev.comnih.gov They can also be used in the Vilsmeier-Haack reaction to synthesize pyrazole-4-carbaldehydes. nih.gov

Fischer Indole Synthesis: this compound can, in principle, serve as a precursor in the Fischer indole synthesis. This reaction involves the treatment of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form a substituted indole. The reaction proceeds through the corresponding hydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization. The presence and position of the methyl and nitro substituents on the phenyl ring would direct the cyclization and influence the final indole product's structure.

Derivatives and Structural Analogues of 2 Methyl 4 Nitrophenyl Hydrazine

Design and Synthesis of Novel (2-Methyl-4-nitrophenyl)hydrazone Derivatives

Hydrazones are a significant class of compounds synthesized from the condensation reaction of hydrazines with carbonyl compounds such as aldehydes and ketones. uobaghdad.edu.iqresearchgate.net The synthesis of hydrazones derived from (2-Methyl-4-nitrophenyl)hydrazine or its close structural analogues, like (2,4-dinitrophenyl)hydrazine, is a common practice in medicinal chemistry. uobaghdad.edu.iqresearchgate.net The general reaction involves the acid-catalyzed attack of the nucleophilic nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-NH- linkage. scispace.comnih.gov

A primary strategy for creating a diverse library of hydrazone derivatives involves modifying the aldehyde or ketone partner in the condensation reaction. By reacting a single hydrazine, such as (2,4-dinitrophenyl)hydrazine, with a variety of aromatic or aliphatic carbonyl compounds, researchers can systematically alter the steric and electronic properties of the resulting hydrazone. scispace.com

For example, a series of diarylhydrazones can be synthesized by condensing (2,4-dinitrophenyl)hydrazine with various substituted aromatic aldehydes. scispace.com The substituents on the aromatic ring of the aldehyde can range from simple alkyl and alkoxy groups to halogens and nitro groups, each imparting unique characteristics to the final molecule. The synthesis is typically a straightforward, one-step process where the hydrazine and aldehyde are stirred in a solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., sulfuric acid) to facilitate dehydration. scispace.com This approach allows for the generation of a large number of derivatives for further study.

Table 1: Synthesis of (2,4-dinitrophenyl)hydrazone Derivatives from Various Aldehydes Data synthesized from multiple sources describing general hydrazone synthesis.

| Carbonyl Partner (Aldehyde) | Hydrazine Partner | Resulting Hydrazone |

| Benzaldehyde | (2,4-dinitrophenyl)hydrazine | 1-benzylidene-2-(2,4-dinitrophenyl)hydrazine |

| 4-Chlorobenzaldehyde | (2,4-dinitrophenyl)hydrazine | 1-(4-chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine |

| 4-Nitrobenzaldehyde | (2,4-dinitrophenyl)hydrazine | 1-(4-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine |

| 4-Methoxybenzaldehyde | (2,4-dinitrophenyl)hydrazine | 1-(4-methoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine |

Beyond simple substitution on the carbonyl partner, more complex functionalities can be introduced to create novel hydrazone derivatives with specific properties. This can be achieved by using carbonyl compounds that already contain other functional groups or by preparing more complex hydrazine precursors.

For instance, novel hydrazones have been synthesized by first preparing benzamide and sulfonamide derivatives of p-aminobenzaldehyde. These aldehyde-containing amides are then condensed with a hydrazine like (2,4-dinitrophenyl)hydrazine. uobaghdad.edu.iq This multi-step synthesis introduces amide or sulfonamide linkages into the final hydrazone structure, significantly altering its chemical nature. The initial step involves reacting p-aminobenzaldehyde with acyl chlorides (e.g., benzoyl chloride) or sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form the corresponding amide or sulfonamide aldehyde. uobaghdad.edu.iq The subsequent condensation with the hydrazine proceeds under standard reflux conditions. uobaghdad.edu.iq This method provides a pathway to molecules that combine the structural features of hydrazones with those of amides and sulfonamides.

Heterocyclic Compounds Incorporating the this compound Scaffold

The this compound moiety can be incorporated into various heterocyclic ring systems, leading to compounds with distinct three-dimensional structures and properties. This is often achieved by using the hydrazine as a key building block in cyclization or condensation reactions to form rings like quinoline, thiazole (B1198619), pyrimidine (B1678525), and furan.

Quinoline, a bicyclic aromatic heterocycle, is a common scaffold in medicinal chemistry. The synthesis of quinoline-based hydrazones can be approached in several ways. One common method involves the preparation of a quinoline derivative containing a carbohydrazide group, which can then be reacted with a suitable aldehyde or ketone.

For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be synthesized via the Pfitzinger reaction of isatin with 4-bromoacetophenone. acs.org This acid is then esterified and subsequently treated with hydrazine hydrate (B1144303) to yield the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide. acs.org This carbohydrazide can then serve as the hydrazine partner in condensation reactions with various carbonyl compounds to produce a range of quinoline-based hydrazones. While this example uses hydrazine hydrate, a similar strategy could be employed using this compound if a suitable quinoline precursor is designed.

Classic methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedlander syntheses, provide access to a wide variety of substituted quinolines that could potentially be functionalized to incorporate a hydrazine or hydrazone moiety. iipseries.org

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen, which is present in many biologically active molecules. The synthesis of thiazoles bearing a hydrazine or hydrazone substituent is a well-established field.

One synthetic route involves the reaction of a ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate then undergoes heterocyclization with an α-halocarbonyl compound to form a 2-hydrazinyl-1,3-thiazole derivative. nih.gov Another approach involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. nih.gov For example, a carbothioamide can be reacted with various α-haloketones in dry acetone to produce 4-phenylthiazole derivatives. nih.gov These can then be further functionalized.

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has been synthesized and characterized. nih.gov The presence of the hydrazothiazole nucleus with a nitrophenyl group is a key structural feature. nih.gov These compounds are typically prepared by condensing the corresponding 2-hydrazinylthiazole (B183971) with various substituted aldehydes.

Table 2: Examples of Synthesized 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives nih.gov

| Compound ID | Carbonyl Partner | Yield (%) | Melting Point (°C) |

| 8 | 2-Nitrobenzaldehyde | 79 | 228–230 |

| 12 | Propiophenone | 85 | 215–217 |

| 15 | 4-Nitroacetophenone | 80 | 258–260 |

| 22 | 2-Acetylpyrazine | 85 | 243–245 |

Pyrimidine and furan rings are fundamental heterocyclic structures found in numerous natural and synthetic compounds. Incorporating a this compound or analogous moiety into these scaffolds can lead to novel derivatives.

The synthesis of pyrimidine rings often involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a three-carbon 1,3-bifunctional component. bu.edu.eggrowingscience.com For example, a chalcone derivative can react with urea or thiourea in the presence of a base to form a dihydropyrimidine, which can be oxidized to the corresponding pyrimidine. researchgate.netmiami.edu A 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-ol has been synthesized from a chalcone precursor and urea, demonstrating the feasibility of incorporating a nitrophenyl group onto the pyrimidine ring. researchgate.net

Furan-based hydrazones are also of significant interest. A key precursor for these compounds is 5-(4-nitrophenyl)-2-furaldehyde. This aldehyde can be readily condensed with various hydrazines or hydrazides to generate a wide range of furan-containing hydrazone derivatives. The synthesis of these furan derivatives often starts with the construction of the substituted furan ring itself, which is then functionalized with an aldehyde group to allow for the final hydrazone formation. nih.gov

Isomeric and Positional Analogues of Nitrophenylhydrazines

Positional Isomers of Nitrophenylhydrazine (B1144169)

The fundamental structure of nitrophenylhydrazine, without the methyl group, exists as three primary positional isomers: ortho (2-), meta (3-), and para (4-). Each isomer exhibits unique characteristics and has been utilized in different areas of chemical analysis and synthesis.

2-Nitrophenylhydrazine (B1229437) (o-nitrophenylhydrazine): In this isomer, the nitro and hydrazine groups are adjacent on the phenyl ring. Its hydrochloride salt is noted for its ability to form stable hydrazones with aldehydes and ketones. The ortho positioning of the nitro group influences the molecule's electron distribution, affecting its stability and reactivity.

3-Nitrophenylhydrazine (B1228671) (m-nitrophenylhydrazine): This isomer has become a prominent derivatizing agent in the field of analytical chemistry, particularly for enhancing the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS/MS). Research has demonstrated its effectiveness in reacting with carbonyl, carboxyl, and phosphoryl groups, thereby improving the chromatographic separation and analytical coverage of metabolites like short-chain fatty acids, tricarboxylic acid cycle intermediates, and other organic acids. chemicalbook.comfishersci.comnist.gov This derivatization strategy has proven valuable for metabolomic analysis in biological samples where analytes are present in trace amounts. nist.gov

4-Nitrophenylhydrazine (p-nitrophenylhydrazine): As an orange-red solid, this isomer is a well-established reagent for the qualitative and quantitative analysis of aliphatic aldehydes and ketones. Its reaction with carbonyl compounds yields 4-nitrophenylhydrazones, which are often crystalline solids with distinct melting points, facilitating the identification of the original carbonyl compound. Recent research has explored environmentally friendly, solvent-free mechanochemical methods for synthesizing these hydrazone derivatives.

Isomers of Methyl-Nitrophenylhydrazine

The addition of a methyl group to the nitrophenylhydrazine scaffold, as in the parent compound this compound, creates a larger set of positional isomers. The relative positions of the methyl group (an activating, ortho-para directing group) and the nitro group (a deactivating, meta directing group) further modulate the reactivity of the hydrazine functional group. Examples of such isomers include:

(3-Methyl-4-nitrophenyl)hydrazine

(4-Methyl-2-nitrophenyl)hydrazine

(5-Methyl-2-nitrophenyl)hydrazine

(2-Methyl-5-nitrophenyl)hydrazine

The specific arrangement of these substituents affects the nucleophilicity of the hydrazine nitrogen atoms, which is a critical factor in their characteristic reactions with carbonyl compounds. Steric hindrance caused by groups in the ortho position to the hydrazine moiety can also influence reaction rates.

Dinitrophenylhydrazine Analogues

An important structural analogue is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which contains a second nitro group on the phenyl ring. DNPH is a widely used reagent in introductory organic chemistry laboratories, often known as Brady's reagent, for detecting the presence of aldehydes and ketones. The reaction produces a colored precipitate (a dinitrophenylhydrazone) that signals a positive test. wikipedia.org Studies have also investigated ligands derived from 2,4-dinitrophenylhydrazine for the synthesis of metal complexes.

The table below summarizes the properties and primary research applications of several key analogues.

Interactive Data Table of Nitrophenylhydrazine Analogues

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings / Applications |

| This compound | - | C₇H₉N₃O₂ | 167.17 | Parent compound for isomeric comparison. |

| 2-Nitrophenylhydrazine | o-NPH | C₆H₇N₃O₂ | 153.14 | Reagent for forming hydrazones with carbonyl compounds. fishersci.com |

| 3-Nitrophenylhydrazine | 3-NPH | C₆H₇N₃O₂ | 153.14 | Derivatization agent for LC-MS/MS analysis of metabolites. chemicalbook.comfishersci.comnist.gov |

| 4-Nitrophenylhydrazine | p-NPH | C₆H₇N₃O₂ | 153.14 | Reagent for detection and identification of aldehydes and ketones. |

| 2,4-Dinitrophenylhydrazine | DNPH | C₆H₆N₄O₄ | 198.14 | Known as Brady's reagent; widely used for carbonyl detection. wikipedia.org |

Applications of 2 Methyl 4 Nitrophenyl Hydrazine in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

(2-Methyl-4-nitrophenyl)hydrazine serves as a fundamental building block in the construction of more elaborate molecular architectures. Its inherent reactivity and substitution pattern make it a suitable starting material for multistep synthetic sequences aimed at producing complex target molecules.

Precursor in Multistep Organic Syntheses

In the realm of multistep organic synthesis, where the goal is to construct complex molecules from simpler starting materials, this compound often plays the role of a key precursor. youtube.com A prime example is its use in the synthesis of various heterocyclic compounds. The hydrazine (B178648) moiety can react with difunctional compounds to form cyclic structures, which can then be further elaborated into more complex ring systems. For instance, it can be used to synthesize indazole derivatives. researchgate.net

The general strategy involves the initial reaction of this compound to form an intermediate which is then carried through a series of transformations to arrive at the final product. This approach has been successfully employed in the synthesis of various biologically active molecules and functional materials.

Role in the Synthesis of Functional Organic Materials

The unique electronic properties imparted by the nitro and methyl groups on the phenyl ring of this compound make it a valuable precursor for the synthesis of functional organic materials. These materials often possess interesting optical, electronic, or biological properties. For example, hydrazones derived from this compound have been investigated for their potential applications in various fields.

The synthesis of these materials often involves the condensation of this compound with various aldehydes or ketones to form the corresponding hydrazones. These hydrazones can then be used as monomers in polymerization reactions or as building blocks for the construction of larger supramolecular assemblies.

Synthetic Reagent in Targeted Chemical Transformations

Beyond its role as a structural component, this compound also functions as a reagent to effect specific chemical transformations. Its reactivity is harnessed to achieve desired chemical outcomes in a targeted manner.

Condensation Reagent for Carbonyl Compounds

One of the most well-established applications of this compound is as a condensation reagent for aldehydes and ketones. researchgate.netnih.govnih.govnih.govorganic-chemistry.org This reaction, which results in the formation of a (2-Methyl-4-nitrophenyl)hydrazone, is a classic method for the characterization and derivatization of carbonyl compounds. savemyexams.comlibretexts.orgchemguide.co.ukrsc.org The reaction is typically carried out under mild acidic conditions and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

The resulting hydrazones are often crystalline solids with sharp melting points, which can be used to identify the original carbonyl compound. savemyexams.com The formation of a colored precipitate upon reaction with a solution of the hydrazine (often referred to as Brady's reagent when dealing with 2,4-dinitrophenylhydrazine) is a well-known qualitative test for aldehydes and ketones. savemyexams.comlibretexts.orgchemguide.co.uk

| Carbonyl Compound | Reagent | Product |

| Aldehyde (R-CHO) | This compound | Aldehyde (2-Methyl-4-nitrophenyl)hydrazone |

| Ketone (R-CO-R') | This compound | Ketone (2-Methyl-4-nitrophenyl)hydrazone |

These reactions are often efficient and can be performed under solvent-free conditions. discoveryjournals.org

Participation in Name Reactions (e.g., Mitsunobu-type Catalysis)

While direct participation of this compound in Mitsunobu-type catalysis is not extensively documented, related hydrazine derivatives have been shown to be effective catalysts in such reactions. rsc.orgresearchgate.netrsc.org The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups. nii.ac.jp The reaction typically employs a phosphine (B1218219) and an azodicarboxylate.

Recent research has focused on developing catalytic versions of the Mitsunobu reaction using recyclable azo reagents derived from hydrazines. rsc.orgresearchgate.netrsc.org These studies have shown that arylhydrazinecarboxylates can act as organocatalysts, being oxidized in situ to the corresponding azo compounds which then participate in the Mitsunobu cycle. rsc.orgresearchgate.net The electronic properties of the aryl group play a crucial role in the catalytic activity, suggesting that appropriately substituted phenylhydrazines could be tailored for this purpose. rsc.org

Derivatization Strategies for Structural Elucidation and Characterization

The reaction of this compound with other molecules to form derivatives is a powerful strategy for structural elucidation and characterization. This is particularly useful in analytical chemistry, where the properties of the derivative can facilitate detection and identification.

Derivatization with nitrophenylhydrazines, such as 2-nitrophenylhydrazine (B1229437) and 3-nitrophenylhydrazine (B1228671), is a well-established technique in liquid chromatography-mass spectrometry (LC-MS) for the analysis of carboxylic acids and other metabolites. nih.govslu.senih.gov The hydrazine reagent reacts with the target analyte to form a hydrazone or hydrazide derivative that is more readily detectable by the mass spectrometer. slu.se This approach significantly enhances the sensitivity of the analysis. nih.gov

Applications in Metabolomics Derivatization

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, often relies on highly sensitive analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS). However, many endogenous metabolites, particularly those containing carbonyl or carboxyl groups, exhibit poor ionization efficiency or chromatographic retention, making them difficult to detect at low biological concentrations. nih.govmdpi.com Chemical derivatization is a powerful strategy to overcome these limitations.

Drawing parallels from the successful application of its structural isomer, 3-nitrophenylhydrazine (3-NPH), this compound is a promising reagent for derivatizing a wide array of metabolites for LC-MS-based analysis. nih.govresearchgate.netnih.gov The derivatization process attaches a chemical tag that enhances both the chromatographic behavior and the mass spectrometric response of the target analytes.

A key advantage of nitrophenylhydrazine (B1144169) reagents is their ability to react with multiple classes of metabolites. Research has demonstrated that 3-NPH can simultaneously target and derivatize metabolites containing carbonyl, carboxyl, and even phosphoryl groups. nih.gov This broad reactivity is crucial for achieving comprehensive coverage of the metabolome in a single analytical run. For carboxylic acids, the reaction is typically facilitated by a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), and a catalyst like pyridine. researchgate.netgoogle.com

The benefits of using a nitrophenylhydrazine-based derivatization strategy in metabolomics include:

Enhanced Sensitivity: The nitrophenyl group significantly improves the ionization efficiency of the derivatives in mass spectrometry, leading to lower limits of detection. For example, derivatization with 3-NPH has been shown to dramatically improve detection sensitivity for organic acids, amino acids, carbohydrates, and nucleotides. nih.gov

Improved Chromatographic Separation: The derivatization alters the polarity of the metabolites, leading to better separation on reversed-phase HPLC columns and reducing matrix effects. nih.gov

Simplified Analysis: The derivatization can simplify complex metabolic flux analysis by making it easier to monitor the ion pairs of metabolites involved in key pathways like glycolysis and the citric acid cycle. nih.gov

Analysis of Trace Samples: The heightened sensitivity allows for the routine metabolic profiling of minute biological samples, such as a small number of cells or tiny volumes of biofluids. nih.gov

Table 2: Research Findings on Metabolite Derivatization with Nitrophenylhydrazines

| Metabolite Class | Derivatizing Reagent | Analytical Platform | Key Research Finding | Reference |

| Carbonyls, Carboxyls, Phosphoryls | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Significantly improved detection sensitivity and chromatographic separation for over 130 endogenous metabolites. | nih.gov |

| Carboxylic Acids | 3-Nitrophenylhydrazine (3-NPH) | UPLC/ESI-MS | Developed a robust method with low picomole to high femtomole limits of detection for key carboxylic acids. | researchgate.net |

| N-Acyl Glycines | 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Enabled broader measurement and identification of 41 different N-Acyl Glycines, potential biomarkers for diabetes. | nih.gov |

| Fatty Acids | 2-Nitrophenylhydrazine (2-NPH) | HPLC / LC-MS/MS | Developed a rapid, microwave-assisted derivatization method for fatty acid profiling in milk and plasma. | researchgate.net |

Given these findings, this compound is positioned as a valuable tool for targeted metabolomics. Its specific substitution pattern may offer advantages in terms of reaction kinetics or the chromatographic resolution of certain isomers, providing a complementary approach to established reagents like 3-NPH and DNPH.

Computational and Theoretical Investigations of 2 Methyl 4 Nitrophenyl Hydrazine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (2-Methyl-4-nitrophenyl)hydrazine, these studies focus on its optimized geometry, electronic distribution, and optical characteristics, leveraging the principles of quantum mechanics to model its behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational efficiency. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry), vibrational frequencies corresponding to its infrared spectrum, and various thermochemical properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating hydrazine (B178648) group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key characteristic for materials with potential optical applications.

The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In the ESP map of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group, indicating their electron-rich, nucleophilic nature. Conversely, positive potential regions (colored blue) would be found around the hydrazine's hydrogen atoms, highlighting their electrophilic character. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Below is a representative table of data that would be generated from a typical DFT analysis for a molecule with a similar electronic structure.

| Computational Parameter | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied electron orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Dipole Moment (μ) | 5.9 D | Measures the overall polarity of the molecule, arising from asymmetric charge distribution. |

Note: These values are illustrative, based on typical results for similar nitroaromatic compounds, and represent the type of data obtained through DFT calculations.

Molecules that exhibit a strong non-linear optical (NLO) response are of significant interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. rsc.orgresearchgate.net The NLO properties of organic molecules often arise from a specific molecular architecture: an electron donor and an electron acceptor group connected by a π-conjugated system. This compound fits this D-π-A design, with the hydrazine group acting as the donor, the nitro group as the acceptor, and the phenyl ring as the π-bridge.

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net The hyperpolarizability (β) value is a key metric for a molecule's potential as an NLO material. Studies on analogous compounds like 4-Nitrophenyl hydrazone have shown that this class of materials can possess significant NLO properties, with second-harmonic generation (SHG) efficiencies many times that of standard materials like potassium dihydrogen phosphate (B84403) (KDP). nih.gov Theoretical calculations of the β value for this compound would allow for a preliminary assessment of its NLO potential before undertaking complex experimental synthesis and characterization. nih.gov

A typical data table for predicted NLO properties is shown below.

| NLO Parameter | Description | Predicted Significance for this compound |

| Polarizability (α) | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Expected to be significant due to the presence of delocalized π-electrons. |

| First Hyperpolarizability (β) | The measure of the second-order NLO response. A high β value is a primary indicator of a promising NLO material. | The D-π-A structure suggests a potentially large β value, indicating strong NLO activity. |

Note: The significance is inferred from the molecular structure and data on analogous compounds.

Intermolecular Interactions and Crystal Engineering

Understanding how molecules of this compound interact with each other is the domain of crystal engineering. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate how the molecules arrange themselves in the solid state, which in turn influences the material's bulk properties like melting point, solubility, and even its NLO response.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule that partitions the crystal space, allowing for the mapping of different intermolecular contact types.

For this compound, the analysis would generate a 2D "fingerprint plot," which summarizes all the intermolecular contacts. This plot allows for the quantification of the contribution of each type of interaction to the total crystal packing. Given its functional groups, the most significant interactions are expected to be:

H···O/O···H contacts: Representing hydrogen bonds between the hydrazine (N-H) or methyl (C-H) groups and the nitro group's oxygen atoms. These are typically sharp spikes on the fingerprint plot.

H···H contacts: Arising from interactions between the hydrogen atoms on the phenyl ring and methyl group, which usually cover the largest surface area. mdpi.com

C···H/H···C contacts: Indicating interactions involving the aromatic ring.

The analysis provides a percentage contribution for each contact type, offering a clear picture of the forces responsible for crystal cohesion. researchgate.net

| Type of Intermolecular Contact | Expected Contribution | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. nih.gov |

| H···O/O···H | ~20-30% | Strong hydrogen bonding involving the nitro and hydrazine groups. |

| C···H/H···C | ~10-20% | Interactions involving the carbon atoms of the aromatic ring. mdpi.com |

| N···H/H···N | ~5-10% | Hydrogen bonding involving the nitrogen atoms of the hydrazine and nitro groups. |

| C···C | <5% | π-π stacking interactions between aromatic rings. |

Note: Percentages are representative estimates based on analyses of similar nitroaromatic compounds.

The Independent Gradient Model (IGM) is a cutting-edge computational technique for identifying and visualizing non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org It is based on the electron density and its gradient. IGM generates 3D isosurfaces that highlight regions of interaction between atoms or molecular fragments. nih.gov

Atoms in Molecules (AIM) Theory

For the closely related compound 2,4-dinitrophenylhydrazine (B122626), quantum mechanical studies have been performed to analyze intermolecular interactions. researchgate.netresearchgate.net These studies utilize concepts from AIM theory, such as the analysis of bond critical points, to understand the nature of hydrogen bonds and other non-covalent interactions within the crystal structure. rsc.org It can be inferred that for this compound, AIM analysis would reveal the nature of the intramolecular hydrogen bonding between the hydrazine moiety and the nitro group, as well as the electronic effects of the methyl and nitro substituents on the phenyl ring. The electron-withdrawing nitro group and the electron-donating methyl group would significantly influence the electron density distribution and the properties of the chemical bonds within the molecule.

A theoretical study on substituted nitroxide radicals demonstrated that AIM analysis can differentiate the nature of hydrogen bonding based on the electronic properties of the substituents. arxiv.org In systems with electron-donating groups, hydrogen bonds exhibit a mix of closed-shell and shared interactions, whereas in systems with electron-withdrawing groups, the interactions are mostly closed-shell. arxiv.org This suggests that in this compound, the interplay of the methyl and nitro groups would create a unique electronic environment that could be precisely characterized by AIM theory.

Mechanistic Insights from Computational Modeling

Detailed computational studies elucidating the reaction pathways and transition states specifically for this compound are limited. However, computational methods are widely used to investigate the mechanisms of reactions involving related compounds. For instance, the reaction between cyanoacetylene (B89716) and the cyano radical has been studied using various ab initio methods to characterize the stationary points on the potential energy surface, providing insights into the reaction mechanism. rsc.org

Phenylhydrazines, in general, are important reagents in organic synthesis, and computational studies of their reactions are crucial for understanding their reactivity. acs.org The elucidation of reaction pathways often involves mapping the potential energy surface and identifying the transition state structures. These calculations can provide information on activation energies, reaction rates, and the stereochemical outcomes of reactions.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Computational studies on the effect of solvents on the conformational profile of peptides have shown that different solvents can stabilize different secondary structures. stackexchange.com For example, a peptide might adopt a helical conformation in a non-polar solvent like chloroform, while favoring a β-hairpin or a more extended conformation in polar solvents like DMSO, methanol, or water. stackexchange.com

For substituted anilines and phenylhydrazines, NMR studies have investigated the effect of solvents on the chemical shifts, which are sensitive to the electronic environment and conformation of the molecule. nih.gov While direct computational studies on the solvent effects on this compound are not prevalent, it is expected that the polarity of the solvent would influence the equilibrium between different conformers, particularly affecting the orientation of the hydrazine and nitro groups. The presence of a solvent can also affect reaction rates and mechanisms by stabilizing or destabilizing the ground state, transition state, and products of a reaction. nih.gov

Molecular Modeling and Pharmacophore Design

This compound has been utilized as a building block for the synthesis of enzyme inhibitors. In a study targeting uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, a pathogen causing infections in cystic fibrosis patients, this compound was used to synthesize a pyrazole-based inhibitor. nih.gov

Molecular docking simulations are a key tool in understanding how a ligand interacts with the active site of a protein. nih.gov In the aforementioned study, the synthesized pyrazole (B372694) derivative of this compound was evaluated for its binding affinity to MurB. The study revealed that the substituent on the phenyl ring plays a crucial role in the binding orientation. Molecular simulations indicated that an ortho substituent on the phenyl ring of a related fragment resulted in a dihedral angle that was more favorable for binding to the enzyme's active site. nih.gov

The general process of ligand-protein interaction profiling involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking simulation: The ligand is placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity for each pose.

Analysis of the binding mode: The most favorable poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

The insights gained from such docking studies are instrumental in the rational design of more potent and selective inhibitors.

The process of drug discovery and development heavily relies on the early assessment of a candidate molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netresearchgate.netaudreyli.com In silico tools play a crucial role in predicting these properties, thereby reducing the time and cost associated with experimental testing. slu.senih.gov

For derivatives of nitrophenylhydrazine (B1144169), such as nitrophenylhydrazones, in silico ADMET prediction has been a key component of their evaluation as potential therapeutic agents. These studies often involve the calculation of various molecular descriptors to assess the "drug-likeness" of the compounds.

Table 1: Key Molecular Descriptors for Drug-Likeness

| Property | Description | Importance in Drug Design |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects absorption and distribution. Generally, lower MW is preferred. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | Correlates with drug absorption and brain penetration. |

While specific in silico ADMET predictions for this compound are not extensively published, its derivatives, particularly hydrazones formed by reacting it with various aldehydes and ketones, have been the subject of such studies. nih.govresearchgate.net These studies help in identifying candidates with favorable pharmacokinetic profiles for further development.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Arylhydrazines

The synthesis of arylhydrazines, including (2-Methyl-4-nitrophenyl)hydrazine, is a cornerstone of synthetic organic chemistry. Traditional methods often involve the reduction of diazonium salts, which can present challenges in terms of safety and substrate scope. chemicalbook.comprepchem.com Consequently, there is a significant drive toward the development of novel, more versatile, and efficient synthetic strategies.

One of the most promising areas of research is the use of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed C–N coupling reactions, for instance, have emerged as a powerful tool for the formation of arylhydrazines from aryl halides and hydrazine (B178648). nih.gov Recent studies have demonstrated the efficacy of palladium catalysts in conjunction with specific ligands, such as the Josiphos ligand CyPF-tBu, to achieve high turnover numbers and excellent selectivity for monoarylation, even with less reactive and more economical chloroarenes. nih.gov These methods often utilize inexpensive bases like potassium hydroxide (B78521) and can be performed at low catalyst loadings, making them highly attractive for industrial applications. nih.gov

Copper-catalyzed C-N coupling reactions also represent a viable alternative for the synthesis of arylhydrazines. chemicalbook.com Research has shown that using copper(I) iodide as a catalyst in polyethylene (B3416737) glycol (PEG-400) can effectively couple aryl halides with hydrazine hydrate (B1144303). chemicalbook.com This approach offers the advantage of using a readily available and inexpensive catalyst system.

Furthermore, metal- and base-free methods are gaining traction. One such method involves the generation of aryl radicals from arylhydrazines using catalytic molecular iodine in the presence of air. acs.org This strategy has been successfully applied to the arylation of various substrates, showcasing its potential for creating new carbon-carbon bonds. acs.org

The table below summarizes some of the novel synthetic methodologies for arylhydrazines.

| Methodology | Catalyst/Reagent | Key Advantages |

| Palladium-catalyzed C-N coupling | Palladium with Josiphos ligand | Broad scope, low catalyst loadings, use of inexpensive base. nih.gov |

| Copper-catalyzed C-N coupling | Copper(I) iodide | Inexpensive catalyst system. chemicalbook.com |

| Metal- and base-free arylation | Catalytic molecular iodine | Avoids the use of metal catalysts and strong bases. acs.org |

Exploration of New Reaction Pathways and Catalytic Systems

Beyond the synthesis of arylhydrazines themselves, researchers are actively exploring new reaction pathways where these compounds can serve as versatile building blocks. This compound, with its specific substitution pattern, can participate in a variety of transformations to generate complex molecular architectures.

A significant area of investigation is the direct C-H arylation of arenes and heterocycles using arylhydrazines as the aryl source. nih.gov This approach avoids the pre-functionalization of the arene coupling partner, offering a more atom-economical and efficient route to biaryls and arylated heterocycles. For example, manganese(III) acetate (B1210297) has been used to mediate the direct C-H arylation of benzene (B151609) with functionalized arylhydrazines. nih.gov

Furthermore, novel catalytic systems are being developed to expand the reactivity of arylhydrazines. For instance, a potassium iodide-catalyzed reaction of arylhydrazines with α-oxocarboxylic acids and carbon dioxide has been reported for the synthesis of 1,3,4-oxadiazol-2(3H)-ones. rsc.org This process is noteworthy for its utilization of CO2 generated from the decarboxylation of the α-oxocarboxylic acid. rsc.org

The development of enantioselective catalytic methods is another critical frontier. Catalysts generated from palladium(II) trifluoroacetate (B77799) and pyridine-hydrazone ligands have been shown to facilitate the asymmetric 1,2-addition of aryl boronic acids to N-carbamoyl protected glyoxylate-derived hydrazones, leading to the formation of α-aryl α-hydrazino esters and amides with high enantioselectivity. nih.gov Such methods are crucial for the synthesis of chiral molecules with potential pharmaceutical applications.

Advanced Computational Techniques for Predicting Reactivity and Properties

The integration of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netnih.gov These techniques allow for the prediction of molecular geometries, electronic properties, and reactivity, providing valuable insights that can guide experimental design and accelerate the discovery of new reactions and materials.

Computational studies can also be used to elucidate reaction mechanisms. By modeling the transition states and intermediates of a proposed reaction pathway, researchers can determine the most likely mechanism and identify the rate-determining step. organic-chemistry.org This information is crucial for optimizing reaction conditions and developing more efficient catalytic systems. For instance, DFT calculations have been used to understand the origin of the threshold between mono- and dialkylation in the ruthenium-catalyzed synthesis of acyl hydrazides. organic-chemistry.org

Recent advancements in machine learning and deep learning are also being applied to predict chemical reactivity with greater speed and accuracy, reducing the reliance on computationally expensive quantum mechanical calculations. nih.gov These models can be trained on large datasets of known reactions to predict the outcome of new transformations, further streamlining the process of chemical discovery. nih.gov

The following table highlights key quantum chemical parameters and their significance in predicting reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net |

Integration of this compound in Materials Science and Advanced Organic Chemistry Scaffolds

The unique chemical properties of this compound make it a valuable component in the construction of advanced materials and complex organic scaffolds. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, an electron-donating group, on the phenyl ring, along with the reactive hydrazine moiety, allows for a wide range of chemical modifications and applications.

In materials science, arylhydrazines can be incorporated into polymers and other materials to impart specific properties. For example, the formation of terpolymers involving phenylhydrazine (B124118) derivatives has been investigated for potential applications as anti-inflammatory agents. nih.gov The resulting polymers can exhibit unique electronic and biological properties. Furthermore, derivatives of nitrophenyl hydrazine have been studied for their liquid crystalline properties, which are of interest for applications in displays and other optical devices. researchgate.net

In the realm of advanced organic chemistry, this compound serves as a key precursor for the synthesis of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals. The Fischer indole (B1671886) synthesis, a classic reaction that utilizes arylhydrazines, is a prime example of its utility in constructing complex molecular scaffolds.

Recent research has also focused on "skeletal editing," a strategy for making precise modifications to the core structure of complex molecules. chemrxiv.org Chemoenzymatic approaches, combining the selectivity of enzymes like cytochrome P450 with chemical transformations, can enable site-selective modifications of natural product scaffolds. chemrxiv.org While not directly demonstrated with this compound, the principles of skeletal editing could potentially be applied to derivatives of this compound to generate novel molecular architectures with fine-tuned biological activities. chemrxiv.org

The versatility of arylhydrazines as electrophilic partners in cross-coupling reactions further expands their utility in building complex organic molecules. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular structures.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (2-Methyl-4-nitrophenyl)hydrazine, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted phenylhydrazines react with carbonyl-containing intermediates (e.g., acetylated thiadiazoles) under acidic reflux conditions. Adjusting substituents on the hydrazine precursor (e.g., methyl vs. methoxy groups) can direct regioselectivity, as seen in the exclusive formation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole when using 4-methoxyphenylhydrazine . Ethanol or methanol is often used for recrystallization to enhance purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology :

- Spectrophotometry : UV-Vis spectroscopy (e.g., absorption maxima at 526–546 nm for hydrazine derivatives) with molar absorptivity values (e.g., ~2200 L·mol⁻¹·cm⁻¹) can quantify hydrazine content .

- Crystallography : Tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) enable precise structural determination. Anisotropic displacement parameters and hydrogen bonding networks are critical for validating molecular geometry .

Q. What safety protocols are essential when handling this compound?

- Methodology : The compound is moisture-sensitive and may explode when dry. Store in water-wetted form (≥30% water by mass) and avoid friction or heat. Use PPE (gloves, goggles) due to toxicity (oral LD₅₀: Category 4) and skin irritation risks. Refer to SDS guidelines for emergency measures (e.g., ethanol rinsing for spills) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or synthetic applications?

- Methodology : Density Functional Theory (DFT) studies on hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis) reveal that bicyclic hydrazines lower activation barriers in rate-determining cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines exhibit 20% faster kinetics than [2.2.1] analogs. Solvent effects and steric hindrance from the methyl and nitro groups should be modeled to optimize reaction pathways .

Q. How do structural modifications (e.g., nitro/methyl groups) affect the regioselectivity of indole or pyrazole formation in Fischer indole synthesis?

- Methodology : The 2-methyl-4-nitro substituent sterically directs indole formation at the 3-position, as seen in reactions with 3-acetonyl-5-cyano-1,2,4-thiadiazole. In contrast, unsubstituted phenylhydrazines yield mixed products (e.g., pyrazoles). Acid catalysis and heating (80–100°C) are critical for eliminating ammonia and stabilizing intermediates .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for hydrazine derivatives?

- Methodology : Discrepancies in bond lengths or angles may arise from dynamic effects in solution (NMR/UV-Vis) vs. static crystal structures. Use temperature-dependent crystallography (e.g., SHELXL refinement at 100 K) and compare with DFT-optimized geometries. For example, torsional angles in hydrazone moieties often differ between experimental and theoretical models .

Q. How is this compound applied in developing bioactive compounds?

- Methodology : Hydrazones derived from this compound show promise in medicinal chemistry. For instance, N-salicylidene hydrazines exhibit cytotoxic activity against cancer cells via casein kinase 2 inhibition (IC₅₀: 1–10 µM). Molecular docking studies (AutoDock Vina) guide modifications to enhance binding affinity .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.